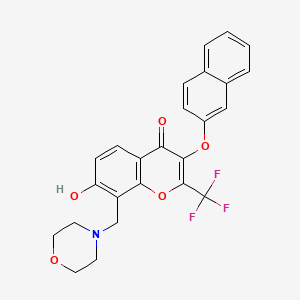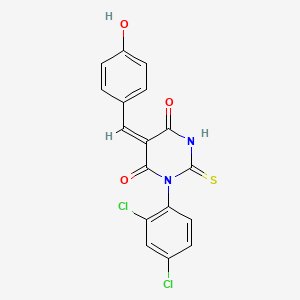![molecular formula C20H20ClNO3 B5912584 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B5912584.png)
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as CDM-86, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of coumarin derivatives, which are known for their diverse biological activities. CDM-86 has been found to exhibit a range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-oxidant effects.
科学研究应用
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It does so by inducing apoptosis, or programmed cell death, in these cells. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
In addition to its anti-cancer effects, 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to exhibit anti-inflammatory and anti-oxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to scavenge free radicals, which can cause oxidative damage to cells. These effects may make 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one useful in the treatment of inflammatory diseases, such as rheumatoid arthritis.
作用机制
The exact mechanism of action of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is through the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been found to activate the p53 tumor suppressor protein, which plays a key role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, it has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Tyrosinase is involved in the production of melanin, while acetylcholinesterase is involved in the breakdown of the neurotransmitter acetylcholine. These effects may have implications for the treatment of conditions such as hyperpigmentation and Alzheimer's disease.
实验室实验的优点和局限性
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are some limitations to its use. 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one has poor solubility in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one. One area of interest is in the development of more effective formulations that can improve its solubility and bioavailability. Another area of research is in the identification of new targets for 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one, which may expand its potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one and to optimize its use in the treatment of various diseases.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one is a promising compound with a range of potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the treatment of various diseases. While there are some limitations to its use, further research is needed to fully understand its mechanism of action and to optimize its effectiveness as a therapeutic agent.
合成方法
3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one can be synthesized using a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with diethylamine to form 2-chloro-N,N-diethylbenzamide. This intermediate is then reacted with 7-hydroxycoumarin in the presence of a base catalyst to yield 3-(2-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-4H-chromen-4-one. The overall yield of this process is around 50%, and the purity of the final product can be increased using chromatography techniques.
属性
IUPAC Name |
3-(2-chlorophenyl)-8-(diethylaminomethyl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-3-22(4-2)11-15-18(23)10-9-14-19(24)16(12-25-20(14)15)13-7-5-6-8-17(13)21/h5-10,12,23H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPNSDPAISEDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2-Chloro-phenyl)-8-diethylaminomethyl-7-hydroxy-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)




![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912562.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912600.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)